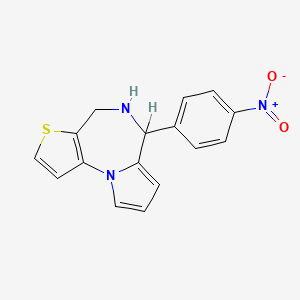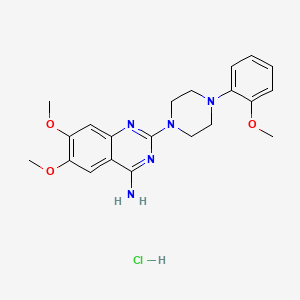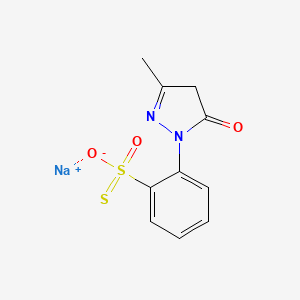![molecular formula C23H25ClN6S2 B12743918 N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-33-8](/img/structure/B12743918.png)
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of various functional groups, including a thia group, a chlorophenyl group, and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the functional groups. Common reagents used in these reactions include chlorinating agents, thionating agents, and tert-butylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thia group can yield sulfoxides or sulfones, while reduction of the carbothioamide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its unique properties could be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is not well-documented. its structure suggests potential interactions with various molecular targets. The thia group and carbothioamide group could interact with enzymes or receptors, modulating their activity. The chlorophenyl group could also play a role in binding to specific molecular sites, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butyl-9-(2-bromophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- N-tert-butyl-9-(2-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
Uniqueness
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thia group and carbothioamide group also adds to its distinctiveness, potentially offering unique interactions with molecular targets.
Propiedades
Número CAS |
132418-33-8 |
|---|---|
Fórmula molecular |
C23H25ClN6S2 |
Peso molecular |
485.1 g/mol |
Nombre IUPAC |
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C23H25ClN6S2/c1-13-27-28-18-11-25-20(14-7-5-6-8-16(14)24)19-15-9-10-29(22(31)26-23(2,3)4)12-17(15)32-21(19)30(13)18/h5-8H,9-12H2,1-4H3,(H,26,31) |
Clave InChI |
RKHBZDOTXWIJPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC(C)(C)C)C(=NC2)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


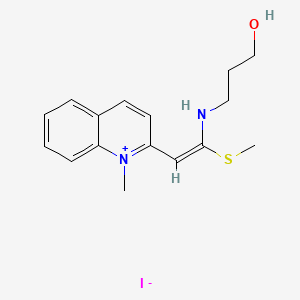
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
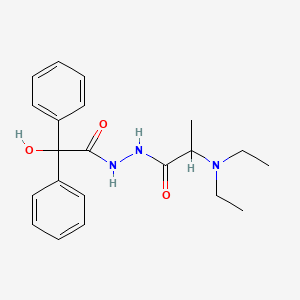
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
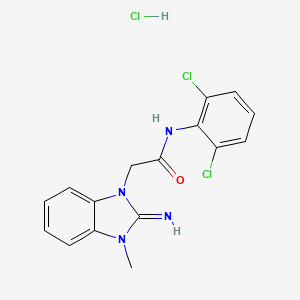
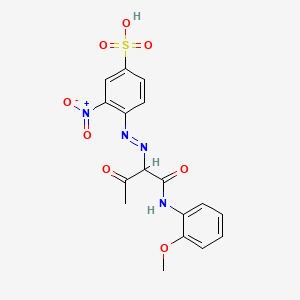
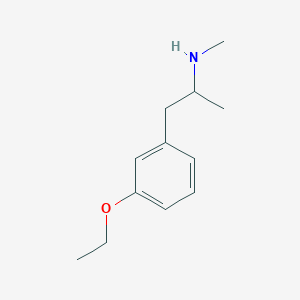
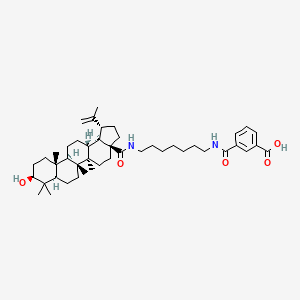
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
